molecular formula C8H4Cl3F3O2S B6313278 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% CAS No. 1089310-82-6

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%

Cat. No. B6313278
CAS RN: 1089310-82-6
M. Wt: 327.5 g/mol
InChI Key: SULJUMQWQLVKIZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, also known as DCFTB, is a synthetic organic compound that is widely used in a variety of scientific research applications. It is a colorless and odorless solid with a melting point of 110°C and a boiling point of 242°C. DCFTB is a versatile compound that can be used in a variety of organic synthesis reactions and is a building block for the synthesis of many compounds.

Scientific Research Applications

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is widely used in a variety of scientific research applications. It is a key component in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is also used as a catalyst in the synthesis of various polymers, including polyurethanes, polysiloxanes, and polyamides. Additionally, 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is used as a reagent in the synthesis of fluorinated compounds, such as fluorinated alcohols, aldehydes, and ketones.

Mechanism of Action

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a synthetic organic compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form a complex with other molecules, which can then be used to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a synthetic organic compound and is not known to have any direct biochemical or physiological effects. However, it is known to be a component in the synthesis of various pharmaceuticals and agrochemicals, which can have direct biochemical and physiological effects depending on the compound being synthesized.

Advantages and Limitations for Lab Experiments

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a versatile compound that is widely used in a variety of laboratory experiments. It is easy to handle and can be stored in a dry, cool place. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, it is a relatively unstable compound and can be easily hydrolyzed in the presence of water or other polar solvents.

Future Directions

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. In the future, it could be used in the synthesis of more complex compounds, such as polymers and fluorinated compounds. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used to develop new methods for the synthesis of fluorinated compounds, such as fluorinated alcohols, aldehydes, and ketones.

Synthesis Methods

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-1,1,2-trifluoro-1-ethanol with thionyl chloride to form 2-chloro-1,1,2-trifluoroethylsulfonyl chloride. The second step involves the reaction of 2-chloro-1,1,2-trifluoroethylsulfonyl chloride with 1,2-dichlorobenzene to form 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%.

properties

IUPAC Name

1,2-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3O2S/c9-5-2-1-4(3-6(5)10)17(15,16)8(13,14)7(11)12/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULJUMQWQLVKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(C(F)Cl)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene

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